The compound (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is a member of the isoquinoline class of compounds. Isoquinolines are characterized by their bicyclic structure, which consists of a benzene ring fused to a pyridine-like ring. This particular compound exhibits unique structural features that may contribute to its biological activity and potential applications in various fields of research.
This compound has been referenced in various scientific literature and databases, including PubChem and other chemical repositories. It is often studied for its potential therapeutic properties and is part of ongoing research into isoquinoline derivatives.
The synthesis of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol typically involves multi-step organic synthesis techniques. These may include:
The synthetic route may require careful control of reaction conditions (temperature, solvent choice) and purification methods to isolate the desired stereoisomer effectively.
The compound can participate in various chemical reactions typical for isoquinoline derivatives:
Reactions involving this compound would need to be optimized for yield and selectivity towards desired products.
The mechanism of action for (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is still under investigation but may involve:
Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects.
Some relevant chemical properties include:
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol has potential applications in:
This compound represents a promising area of study within medicinal chemistry and pharmacology due to its structural characteristics and potential therapeutic benefits. Further research into its synthesis methods and biological effects will enhance understanding and application in scientific fields.
The systematic IUPAC name (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol precisely defines the compound’s stereochemistry and functional groups. The (2R,3R,11bR) configuration specifies the absolute stereochemistry at three chiral centers, critical for its biological activity [1] [3]. The molecular formula is C₁₈H₂₇NO₃, with a molecular weight of 305.41 g/mol [2] [3]. The structure features a hexahydrobenzo[a]quinolizine core with hydroxyl groups at C-2 and C-10, a methoxy group at C-9, and a 2-methylpropyl (isobutyl) side chain at C-3. Validation via spectroscopic methods and X-ray crystallography confirms the trans-fused ring junction and equatorial positioning of substituents, which stabilize the molecule through intramolecular hydrogen bonding [1].
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | (2R,3R,11bR)-9-Methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol |
Molecular Formula | C₁₈H₂₇NO₃ |
Molecular Weight | 305.41 g/mol |
Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)O)OC |
InChI Key | QPCCFQGYORNUSE-FVQBIDKESA-N |
Stereochemical Descriptors | (2R,3R,11bR) |
This compound has been referenced under multiple designations: (+)-9-O-Desmethyl-α-dihydrotetrabenazine highlights its relationship to tetrabenazine metabolites, while (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizine-2,9-diol appears in pharmacological contexts [3] [7]. Early literature used non-systematic names like "desmethyl-dihydrotetrabenazine isomer" prior to IUPAC standardization. CAS registry numbers include 1214267-56-7 (enantiopure form) and 5220-98-4 (racemic mixture) [1] [2]. The transition to stereospecific naming reflects advances in resolving biologically active enantiomers [3].
The compound emerged from mid-20th-century alkaloid research aimed at modifying tetrabenazine (VMAT2 inhibitors). Initial syntheses targeted racemic mixtures, but resolution in the 2010s yielded the (2R,3R,11bR) enantiomer as a key intermediate for (+)-9-deMe-DTBZ, a potent dopamine-depleting agent [1] [3]. Schwartz’s 1966 work on benzoquinolizine pharmacophores laid foundational insights into structure-activity relationships, later expanded by Janovic et al. in the 1980s to elucidate antidyskinetic mechanisms [3]. Patent literature from the 2010s details stereoselective syntheses to access this specific configuration [5].
This molecule bridges synthetic and natural product chemistry. It shares a benzo[a]quinolizine scaffold with Alangium lamarckii alkaloids like 9-demethylprotoemetinol and 10-demethylprotoemetinol [1]. Unlike natural analogs with varying methylation patterns, the title compound’s C-9 methoxy and C-10 hydroxyl groups create a unique electronic profile influencing receptor affinity. Studies comparing it to Alangium isolates revealed how C-9/C-10 substitutions modulate binding to vesicular monoamine transporters (VMAT2) and adrenergic receptors [1]. Its role in synthesizing neuroactive agents underscores its utility in probing alkaloid bioactivity.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7